Product packaging for SB 258719(Cat. No.:CAS No. 195199-95-2)

SB 258719

Cat. No.: B223486
CAS No.: 195199-95-2
M. Wt: 338.5 g/mol
InChI Key: AGVNHDNTFYHZNL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Research Paradigms Utilizing SB 258719 this compound has been widely utilized in various research paradigms to investigate the physiological and pathological roles of the 5-HT7 receptor. Its use has been instrumental in demonstrating the potential applications of 5-HT7 receptor ligands in different conditionswikipedia.org.

Research applications of this compound include:

Investigating the role of 5-HT7 receptors in the central nervous system, including studies related to mood disorders like depression, pain, migraine, schizophrenia, and circadian rhythms nih.govnih.gov.

Exploring the involvement of 5-HT7 receptors in pain mechanisms, where this compound has been used to block the effects of 5-HT7 agonists in various pain models wikipedia.orgunirioja.es. Studies have shown that while 5-HT7 receptors might not be directly involved in the response to normally noxious stimuli, they can potentiate opioidergic analgesia unirioja.es. Conversely, administration of this compound has been observed to promote mechanical hypersensitivity in some pain models unirioja.es.

Studying the role of 5-HT7 receptors in sleep and circadian rhythms nih.gov.

Researching the link between 5-HT7 receptors and seizure activity, where this compound has shown effectiveness in reducing spontaneous epileptic activity in animal models nih.gov.

Investigating potential roles in cancer research, specifically in hepatocellular carcinoma cell proliferation medchemexpress.commedchemexpress.com.

The use of this compound, alongside other 5-HT7 receptor ligands and genetic approaches like knockout mice, has been crucial in elucidating the diverse functions mediated by this receptor subtype nih.govunirioja.es.

Key Binding and Functional Data for this compound

Target ReceptorActivityAffinity (pKi)Reference
Human 5-HT7Antagonist/Partial Inverse Agonist7.5 nih.govnih.govmedchemexpress.comfishersci.atmedchemexpress.commedchemexpress.com
Other ReceptorsSelectivity> 100-fold higher tocris.commedchemexpress.com

Note: The pKi value indicates the negative logarithm of the inhibition constant, with higher values representing greater affinity.

Selected Research Findings Utilizing this compound

Research AreaKey FindingRelevant Study TypeReference
PainBlocks analgesic effects of 5-HT7 agonists; can promote mechanical hypersensitivity.Animal models of pain (e.g., capsaicin-induced, nerve injury) wikipedia.orgunirioja.es
EpilepsyEffective in reducing spontaneous epileptic activity.Animal model of absence epilepsy (WAG/Rij rat) nih.gov
Hepatocellular CarcinomaReduces cell viability and proliferation; down-regulates β-catenin; reduces tumor growth in vivo.In vitro cell studies (HepG2, HuH-7); patient-derived primary HCC cultures; in vivo tumor model medchemexpress.commedchemexpress.com
ThermoregulationReverses the hypothermic effect induced by the 5-HT7 agonist 5-CT in mice.Animal study (mice) tocris.commedchemexpress.commedchemexpress.com
Learning and MemoryUsed to investigate the involvement of 5-HT7 receptors in memory consolidation.Behavioral studies (e.g., autoshaping training) frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30N2O2S B223486 SB 258719 CAS No. 195199-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-15-8-11-20(12-9-15)13-10-17(3)19(4)23(21,22)18-7-5-6-16(2)14-18/h5-7,14-15,17H,8-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVNHDNTFYHZNL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC[C@@H](C)N(C)S(=O)(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201029788
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195199-95-2
Record name N,3-Dimethyl-N-[(1R)-1-methyl-3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195199-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 258719
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195199952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,3-Dimethyl-N-[(2R)-4-(4-methyl-1-piperidinyl)-2-butanyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201029788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-258719
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF43CP5LXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Serotonin 5 Ht7receptor Pharmacology of Sb 258719

Receptor Binding Affinity and Selectivity Profile of SB 258719

Studies have consistently demonstrated that this compound exhibits high affinity and notable selectivity for the 5-HT7 receptor subtype.

High Affinity for the 5-HT7 Receptor (e.g., pKi=7.5)

This compound is recognized as a selective 5-HT7 receptor antagonist with high affinity. Its pKi value for the human cloned 5-HT7 receptor has been reported to be 7.5 researchgate.nettargetmol.commedchemexpress.comnih.govmedchemexpress.comnih.govfishersci.at. In human corneal epithelial cells (CEPI-17-CL4), the pKi value for this compound inhibiting 5-CT-stimulated cAMP production was found to be 7.2 arvojournals.orgnih.govarvojournals.org. Another study in guinea-pig hippocampal membranes reported a similar pKi of 7.2 ± 0.1 for this compound against [³H]-5-CT binding nih.gov. These values indicate a strong binding interaction with the 5-HT7 receptor.

Selectivity Profile Over Other Serotonin (B10506) Receptor Subtypes (e.g., >100-fold selectivity over 5-HT1A, 5-HT2A, 5-HT2C)

This compound demonstrates significant selectivity for the 5-HT7 receptor over a range of other receptors, including other serotonin receptor subtypes. It has been reported to exhibit >100-fold selectivity over a range of other receptors . Specifically, its selectivity over 5-HT1A, 5-HT2A, and 5-HT2C receptors has been noted, with pKi values <5.1 for 5-HT1A, <4.8 for 5-HT2A, and <4.8 for 5-HT2C, highlighting its preferential binding to the 5-HT7 subtype medchemexpress.com. This selectivity is a key characteristic of this compound as a research tool for studying 5-HT7 receptor function.

Competitive Antagonism Characteristics (e.g., Schild analysis pA2, slope near unity)

This compound functions as a competitive antagonist at the 5-HT7 receptor. Schild analysis of its antagonism of 5-CT-stimulated adenylyl cyclase activity in HEK293 cells expressing the human cloned 5-HT7(a) receptor yielded a pA2 value of 7.2 ± 0.2 researchgate.netnih.govnih.govacs.orgcornell.edu. The slope of the Schild plot was not significantly different from 1, which is consistent with a competitive mode of antagonism researchgate.netnih.govnih.govacs.orgcornell.edu. This indicates that this compound competes with agonists for the same binding site on the receptor.

Here is a summary of binding and antagonism data for this compound:

Receptor/AssayParameterValueReference(s)
Human cloned 5-HT7 receptorpKi (binding)7.5 researchgate.nettargetmol.commedchemexpress.comnih.govmedchemexpress.comnih.govfishersci.at
Human corneal epithelial cells (CEPI-17-CL4)pKi (functional)7.2 arvojournals.orgnih.govarvojournals.org
Guinea-pig hippocampal membranespKi (binding)7.2 ± 0.1 nih.gov
Human cloned 5-HT7(a) receptor (HEK293)pA2 (functional)7.2 ± 0.2 researchgate.netnih.govnih.govacs.orgcornell.edu
5-HT1A receptorpKi<5.1 medchemexpress.com
5-HT2A receptorpKi<4.8 medchemexpress.com
5-HT2C receptorpKi<4.8 medchemexpress.com

Functional Modulatory Profile at 5-HT7 Receptors

Beyond its binding characteristics, this compound also modulates the functional activity of 5-HT7 receptors, particularly in the context of adenylyl cyclase signaling and constitutive receptor activity.

Antagonist Activity in 5-HT-Stimulated Adenylyl Cyclase Assays

The 5-HT7 receptor is known to be positively coupled to adenylyl cyclase, leading to increased intracellular cAMP levels upon agonist activation arvojournals.orgmedchemexpress.com. This compound effectively antagonizes the stimulation of adenylyl cyclase activity induced by 5-HT or the selective 5-HT7 agonist 5-CT in various cell systems, including human corneal epithelial cells and HEK293 cells expressing recombinant human 5-HT7 receptors researchgate.netnih.govnih.govarvojournals.orgnih.govacs.orgcornell.edu. This is observed as a concentration-dependent inhibition of the agonist-stimulated cAMP production nih.govnih.govarvojournals.orgnih.govarvojournals.orgacs.orgcornell.edu. The surmountable nature of this antagonism in Schild analysis further supports its competitive interaction with agonists researchgate.netnih.govnih.govacs.orgcornell.edu.

Partial Inverse Agonist Properties at Constitutively Active 5-HT7 Receptors

Recombinant 5-HT7 receptors, particularly the human 5-HT7(a) splice variant expressed in cell lines like HEK293, can exhibit constitutive activity, meaning they have a basal level of activity even in the absence of an agonist researchgate.netnih.govnih.govacs.orgnih.govnih.gov. This constitutive activity is reflected in a basal level of adenylyl cyclase stimulation. Several antagonists, including this compound, have been shown to not only block agonist-stimulated activity but also inhibit this basal activity, indicating inverse agonist properties researchgate.netnih.govnih.govacs.orgcornell.edunih.gov. This compound has been described as displaying apparent partial inverse agonist profiles at constitutively active human cloned 5-HT7(a) receptors researchgate.netnih.govnih.govacs.orgcornell.edu. While some studies initially suggested it had no inverse agonist activity in certain systems nih.gov, others have classified it as a partial inverse agonist at both rat and human 5-HT7(a) receptors, showing a lower negative intrinsic activity compared to full inverse agonists like methiothepin (B1206844) or SB-691673 nih.gov. This suggests that this compound can reduce the basal signaling activity of the receptor in addition to blocking agonist effects.

Here is a summary of functional data for this compound:

Functional AssayActivityObservationReference(s)
5-CT-stimulated adenylyl cyclase (HEK293)AntagonistConcentration-dependent inhibition, pA2 = 7.2 ± 0.2, slope ≈ 1 researchgate.netnih.govnih.govacs.orgcornell.edu
5-CT-stimulated adenylyl cyclase (CEPI-17-CL4)AntagonistInhibition of cAMP production (pKi = 7.2) arvojournals.orgnih.govarvojournals.org
Basal adenylyl cyclase (Constitutively active 5-HT7)Partial Inverse AgonistInhibition of basal cAMP activity researchgate.netnih.govnih.govacs.orgcornell.edunih.gov
Basal adenylyl cyclase (Human 5-HT7(a) in HEK293F)Partial Inverse AgonistLower negative intrinsic activity compared to full inverse agonists nih.gov

Differential Efficacies Across 5-HT7 Receptor Splice Variants

Studies evaluating the activity of this compound at different human recombinant 5-HT7 receptor splice variants have been conducted. In Chinese hamster ovary (CHO) cells expressing human recombinant 5-HT7a receptors, this compound was found to have no inverse agonist activity. nih.gov This contrasts with other ligands tested in the same system, such as SB-258741, which behaved as a partial inverse agonist, and SB-269970, which acted as a quasi-full inverse agonist compared to methiothepin. nih.gov While studies in insect models have shown this compound blocking two isoforms (Msep5-HT7L and Msep5-HT7S), the characterization in human systems focuses on variants like 5-HT7a. nih.govmdpi.com

Comparative Pharmacological Analyses with Other 5-HT7 Receptor Ligands

The pharmacological profile of this compound has been further elucidated through comparisons with other known 5-HT7 receptor ligands, including other antagonists and various agonists.

Comparison with Other Selective 5-HT7 Receptor Antagonists (e.g., SB-269970)

Both this compound and SB-269970 are recognized as selective antagonists at the 5-HT7 receptor. wikipedia.orgwikipedia.orgbio-techne.comresearchgate.netnih.govfrontiersin.org Comparative analyses have highlighted differences in their functional profiles, particularly regarding inverse agonism. As noted, this compound shows no inverse agonist activity at human recombinant 5-HT7a receptors, whereas SB-269970 functions as a quasi-full inverse agonist in this system. nih.gov

In terms of binding affinity and functional potency, this compound and SB-269970 demonstrate high affinity for the 5-HT7 receptor. For instance, SB-269970 has a reported pKi of 8.9 ± 0.1 at the human cloned 5-HT7a receptor and 8.3 ± 0.2 in guinea-pig cerebral cortex membranes. nih.gov this compound has shown a pKi of 7.2 in inhibiting 5-CT-stimulated cAMP production in human corneal epithelial cells and a pKi of 8.0 for displacement of [3H]-LSD from the cloned human 5-HT7 receptor. arvojournals.org Another study reported a pKi of 7.5 for this compound at the 5-HT7 receptor. medchemexpress.com

The inverse agonist effect of SB-269970 can be antagonized by this compound in a concentration-dependent manner. nih.gov This indicates a distinct interaction profile between these two selective antagonists at the 5-HT7 receptor.

Here is a table summarizing some comparative potency data:

CompoundReceptor/AssaypKi / pA2 / IC50Reference
This compoundHuman corneal epithelial cells (functional, 5-CT)7.2 arvojournals.org
This compoundCloned human 5-HT7 receptor ([3H]-LSD binding)8.0 arvojournals.org
This compound5-HT7 receptor (general affinity)7.5 medchemexpress.com
This compoundGuinea-pig hippocampus (functional, 5-CT)pKB 7.2 ± 0.1 nih.gov
SB-269970Human cloned 5-HT7a receptor (binding)8.9 ± 0.1 nih.gov
SB-269970Guinea-pig cerebral cortex (binding)8.3 ± 0.2 nih.gov
SB-269970Rat raphe nuclei ([3H]5-HT overflow, 5-CT)apparent pA2 6.43 nih.gov

Interaction with 5-HT7 Receptor Agonists (e.g., 5-CT, 8-OH-DPAT, AS-19)

This compound has been shown to interact with various 5-HT7 receptor agonists by blocking their effects.

Interaction with 5-CT: 5-Carboxamidotryptamine (B1209777) (5-CT) is a high-affinity agonist for the 5-HT7 receptor. arvojournals.org this compound acts as a potent inhibitor of 5-CT-stimulated cAMP production in cells expressing functional 5-HT7 receptors. medchemexpress.comarvojournals.org For instance, in human corneal epithelial cells, this compound inhibited 5-CT-stimulated cAMP production with a pKi of 7.2. arvojournals.org In guinea-pig hippocampus, this compound surmountably antagonized the response to 5-CT in adenylyl cyclase activity assays, consistent with competitive antagonism, with a pKB of 7.2 ± 0.1. nih.gov this compound also produces a concentration-related rightward-shift of the 5-CT concentration-response curve in HEK 293 cells expressing 5-HT7 receptors. medchemexpress.com Furthermore, this compound has been shown to antagonize the inhibitory effect of 5-CT on [3H]5-HT overflow in rat raphe nuclei slices. nih.gov

Interaction with 8-OH-DPAT: 8-OH-DPAT is a compound known to act as an agonist at both 5-HT1A and 5-HT7 receptors. frontiersin.orgwikipedia.orgnih.gov Studies investigating the interplay between 5-HT1A and 5-HT7 receptors have utilized 8-OH-DPAT and antagonists like this compound or SB-269970. Research suggests that 5-HT7 receptor stimulation by 8-OH-DPAT can counteract 5-HT1A receptor-mediated effects, and this counteraction can be influenced by 5-HT7 antagonists. frontiersin.orgresearchgate.net For example, SB-269970 enhanced the impairing effect of low doses of 8-OH-DPAT in a contextual learning task in mice, suggesting that blocking 5-HT7 receptors removed a counteracting influence on 5-HT1A-mediated impairment. researchgate.net While direct functional data of this compound blocking 8-OH-DPAT at the 5-HT7 receptor in isolation is less prominent in the provided results compared to 5-CT, the studies on receptor interactions imply this compound's role in blocking the 5-HT7 component of 8-OH-DPAT's activity.

Interaction with AS-19: AS-19 is described as a selective 5-HT7 receptor agonist. frontiersin.orgresearchgate.netnih.govmdpi.com Research indicates that the effects of AS-19 can be blocked by 5-HT7 receptor antagonists, including this compound or SB-269970, in various experimental paradigms, particularly those related to learning and memory or other behavioral effects attributed to 5-HT7 receptor activation. frontiersin.orgresearchgate.netnih.govmdpi.com For instance, co-treatment with AS-19 reversed the abilities of certain antipsychotic drugs to ameliorate deficits in cognitive tasks, and this reversal is consistent with AS-19 acting as a 5-HT7 agonist whose effects would be opposed by a 5-HT7 antagonist. nih.gov While direct functional antagonism data of this compound against AS-19 at the receptor level is not explicitly detailed in the provided snippets, the behavioral studies strongly imply this interaction.

Here is a table summarizing interactions with agonists:

AgonistEffect on 5-HT7 ReceptorInteraction with this compoundReference
5-CTStimulates cAMP production; inhibits [3H]5-HT overflowThis compound inhibits cAMP production; antagonizes [3H]5-HT overflow inhibition medchemexpress.comarvojournals.orgnih.govnih.gov
8-OH-DPATAgonist activity (also at 5-HT1A)This compound/SB-269970 can influence 8-OH-DPAT's effects, suggesting antagonism of 5-HT7 component frontiersin.orgresearchgate.net
AS-19Selective 5-HT7 agonistEffects blocked by 5-HT7 antagonists like this compound/SB-269970 in behavioral models frontiersin.orgresearchgate.netnih.govmdpi.com

Molecular and Cellular Mechanisms Underlying Sb 258719 Action

Modulation of Intracellular Signaling Pathways

The primary mechanism of action for SB 258719 involves its interaction with the 5-HT7 receptor, a G protein-coupled receptor (GPCR) known to influence various downstream signaling cascades.

Inhibition of Adenylyl Cyclase Activity and cAMP Production

The 5-HT7 receptor is positively coupled to adenylyl cyclase through stimulatory Gαs proteins medchemexpress.comnih.gov. Activation of the 5-HT7 receptor typically leads to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes medchemexpress.comnih.govwikipedia.org.

This compound functions as a selective antagonist at the 5-HT7 receptor, demonstrating high affinity and selectivity over a range of other receptors medchemexpress.comtargetmol.com. Studies have shown that this compound antagonizes the activity of agonists, such as 5-carboxamidotryptamine (B1209777) (5-CT), that stimulate adenylyl cyclase activity via the 5-HT7 receptor targetmol.comnih.govresearchgate.net. This antagonism is characterized as surmountable and consistent with competitive inhibition targetmol.comnih.govresearchgate.net. The reported pA2 or pKb values for this compound in inhibiting 5-HT7 receptor-mediated cAMP production in various experimental systems, including guinea-pig hippocampal membranes and human cloned 5-HT7 receptors expressed in HEK293 cells, are around 7.2 targetmol.comnih.govresearchgate.netarvojournals.org, although a pKi of 6.6 has also been reported in primary human corneal epithelial cells arvojournals.org.

Beyond its antagonistic effects, this compound has also been observed to produce a small inhibition of basal adenylyl cyclase activity in some systems, suggesting it may also act as an inverse agonist at the 5-HT7 receptor nih.govresearchgate.netdntb.gov.uawikipedia.org. This indicates that this compound can inhibit the constitutive activity of the receptor in the absence of an agonist.

Regulation of β-Catenin Signaling

The Wnt/β-catenin signaling pathway is a critical cascade involved in cell proliferation, differentiation, and development, and its dysregulation is implicated in various diseases, including hepatocellular carcinoma (HCC) nih.gov. Research has demonstrated a link between serotonergic signaling via the 5-HT7 receptor and the regulation of the Wnt/β-catenin pathway in HCC cells.

5-Hydroxytryptamine (5-HT), the endogenous ligand for the 5-HT7 receptor, has been shown to promote the proliferation of serum-deprived HCC cells, including HuH-7 and HepG2 cell lines nih.govresearchgate.netnih.gov. This proliferative effect of 5-HT is associated with increased levels of β-catenin protein nih.govresearchgate.netnih.gov. Furthermore, 5-HT has been found to disrupt the interaction between Axin1 and β-catenin, a key step in the negative regulation of β-catenin phosphorylation and subsequent degradation nih.govnih.gov.

This compound has been shown to attenuate the increased Wnt/β-catenin activity induced by 5-HT in HCC cell lines such as HuH-7 and HepG2, as well as in patient-derived primary tumor tissues medchemexpress.comnih.govresearchgate.netnih.govdntb.gov.ua. Specifically, treatment with this compound reduces the elevated β-catenin protein levels observed in serum-deprived HuH-7 and HepG2 cells in the presence of 5-HT medchemexpress.comresearchgate.net. These findings suggest that this compound modulates β-catenin signaling by blocking the activating effects of 5-HT mediated through the 5-HT7 receptor.

Cellular Responses and Effects

The modulation of intracellular signaling pathways by this compound translates into observable effects at the cellular level, particularly concerning cell growth and the expression of other cellular components.

Influence on Cell Viability and Proliferation in Specific Cell Lines (e.g., HuH-7, HepG2 cells)

Studies investigating the effects of this compound on hepatocellular carcinoma (HCC) cell lines, such as HuH-7 and HepG2, have demonstrated its impact on cell viability and proliferation. 5-HT has been shown to promote the proliferation of these cells under serum-deprived conditions nih.govresearchgate.netnih.govscienceopen.com.

Treatment with this compound has been found to reduce the cell viability of serum-deprived HuH-7 and HepG2 cells medchemexpress.comresearchgate.net. Importantly, this compound inhibits the proliferative effect induced by 5-HT in these cell lines researchgate.net. This suggests that the pro-proliferative action of 5-HT on HuH-7 and HepG2 cells is mediated, at least in part, through the 5-HT7 receptor, and that antagonism of this receptor by this compound can counteract this effect. This compound has also been shown to attenuate the growth of patient-derived primary HCC cultures when stimulated with 5-HT medchemexpress.com.

A summary of the effect of this compound on cell viability in HuH-7 and HepG2 cells in the presence of 5-HT, based on research findings, is presented in the table below.

Cell LineTreatment ConditionEffect on Cell Viability (vs. 5-HT alone)Reference
HuH-75-HT + this compoundReduced medchemexpress.comresearchgate.net
HepG25-HT + this compoundReduced medchemexpress.comresearchgate.net
Primary HCC Cultures5-HT + this compoundAttenuated Growth medchemexpress.com

Effects on Receptor Expression and Localization

Beyond its direct interaction with the 5-HT7 receptor, the effects of this compound and 5-HT7 receptor modulation on the expression and localization of other cellular receptors have been explored.

The 5-HT7 receptor itself is expressed in various tissues, including the central nervous system and peripheral organs medchemexpress.comnews-medical.netplos.org. Notably, 5-HT7 receptor mRNA has been detected in HuH-7 and HepG2 cell lines medchemexpress.com.

Preclinical Research Applications in Neurological Systems

Research in Mood Disorders

The 5-HT7 receptor has garnered attention as a potential target for the treatment of mood disorders, particularly depression medchemexpress.comd-nb.info. Preclinical investigations using pharmacological tools like SB 258719 have aimed to understand the contribution of 5-HT7 receptor antagonism to antidepressant-like effects.

Antidepressant-Like Effects in Behavioral Models (e.g., Porsolt Forced Swim Test)

Behavioral models in rodents, such as the Porsolt Forced Swim Test (FST), are commonly employed in preclinical research to assess potential antidepressant activity jneurology.comnih.govscielo.brnih.gov. The FST is based on the observation that rodents, when placed in an inescapable cylinder of water, will initially attempt to escape but will eventually adopt an immobile posture, interpreted by some researchers as "behavioral despair" nih.gov. A reduction in this immobility time is considered an indicator of antidepressant-like effects jneurology.comscielo.br.

Studies have indicated that various 5-HT7 receptor antagonists, including SB-258719, have produced antidepressant-like activity in behavioral tests such as the forced swimming test d-nb.info. This suggests that blocking the 5-HT7 receptor may contribute to a reduction in passive coping behaviors in stressful situations, a finding consistent with potential antidepressant effects jneurology.com.

Modulation of Circadian Rhythms and Sleep-Wake Cycles

The 5-HT7 receptor is known to be involved in the regulation of circadian rhythms and the sleep-wake cycle d-nb.infonih.govmdpi.comdntb.gov.ua. These biological processes are often disrupted in mood disorders. The suprachiasmatic nucleus (SCN), the brain's master circadian clock, expresses 5-HT7 receptors, suggesting a direct role in circadian timing medchemexpress.comnih.gov.

While the precise mechanisms are complex, research indicates that modulating 5-HT7 receptor activity can influence sleep architecture and circadian timing researchgate.netmdpi.com. For instance, a 5-HT7 inverse agonist has been shown to affect rapid eye movement (REM) sleep mdpi.com. Although specific detailed data on the direct effects of this compound on these parameters in the provided information is limited, its action as a 5-HT7 antagonist positions it as a tool to explore the receptor's influence on these processes, which are intrinsically linked to mood regulation d-nb.infomdpi.com.

Investigations in Pain and Nociception

Preclinical studies have also investigated the role of 5-HT7 receptors in pain processing and nociception, utilizing compounds like this compound to probe these mechanisms d-nb.infoeajm.org. The involvement of 5-HT7 receptors in pain is complex and appears to be dependent on factors such as the type of pain (acute vs. chronic) and the location of the receptors (spinal vs. peripheral) mdpi.com.

Role in Acute Nociceptive Processing

Studies examining the effects of analgesics like tramadol (B15222) and its metabolite have indicated a role for spinal 5-HT7 receptors in their antinociceptive and antihyperalgesic effects. Intrathecal administration of SB-258719 was found to block these effects, suggesting that spinal 5-HT7 receptors are involved in the mechanisms by which these opioids modulate pain researchgate.net. This finding implies a complex interaction between the serotonergic system, opioid pathways, and 5-HT7 receptors in the spinal cord concerning acute pain modulation researchgate.net.

Modulation of Hypersensitivity in Preclinical Pain Models (e.g., mechanical, thermal)

The modulation of hypersensitivity in preclinical pain models, particularly those modeling chronic or neuropathic pain, has been a significant area of research for 5-HT7 receptor ligands d-nb.inforesearchgate.netscispace.comacs.org. Mechanical and thermal hypersensitivity are common symptoms in various pain conditions.

Studies using models of nerve injury have shown that activation of 5-HT7 receptors with selective agonists can reduce mechanical and thermal hypersensitivity researchgate.net. This effect was reversed by co-administration of the 5-HT7 antagonist SB-258719 researchgate.net. This finding suggests that blocking 5-HT7 receptors can counteract the potential analgesic effects mediated by 5-HT7 receptor activation in these models researchgate.net.

Interestingly, research has also indicated that blocking 5-HT7 receptors with SB-258719 can enhance mechanical hypersensitivity in nerve-injured mice and even induce mechanical hypersensitivity in sham-operated animals researchgate.net. This suggests a complex and potentially dual role for 5-HT7 receptors in pain, where their blockade might, under certain conditions, exacerbate pain-related behaviors researchgate.net.

Interaction with Opioidergic Analgesic Pathways

Research suggests a potential interaction between serotonergic and opioidergic systems in pain modulation. Descending pain-control pathways in the brainstem, which inhibit pain transmission at the spinal dorsal horn, are activated by both exogenous opiates and endogenous opioids researchgate.net. These pathways utilize monoamines, including serotonin (B10506) and noradrenaline, as neurotransmitters ucl.ac.uk. While the precise mechanisms of interaction between 5-HT7 receptors and opioidergic pathways in analgesia are still being investigated, studies have explored the role of 5-HT7 receptors in nociception nih.govd-nb.info. One study suggested that the antinociceptive action of 5-HT7 receptors might involve interactions with neurotransmitters like GABA and enkephalin, potentially modulating spinal inhibitory interneurons researchgate.net. Further studies using specific 5-HT7 receptor antagonists are considered necessary to better understand their effects on analgesia researchgate.net.

Studies in Schizophrenia-Relevant Models

The 5-HT7 receptor has been implicated in schizophrenia, and antagonists of this receptor have been investigated in animal models predictive of antipsychotic-like activity nih.govnih.gov. These models often involve inducing behavioral abnormalities with psychotomimetic drugs such as D-amphetamine or NMDA receptor antagonists like phencyclidine (PCP) or ketamine nih.gov.

Impact on Chemically-Induced Hyperactivity

Chemically-induced hyperactivity is a behavioral model used to assess potential antipsychotic effects. Studies have investigated the impact of 5-HT7 receptor antagonists, including analogs of this compound, on hyperactivity induced by substances like D-amphetamine and PCP. While some 5-HT7 antagonists, such as SB-269970, have been shown to block hyperactivity induced by amphetamine, PCP, and ketamine in rats and mice, the effects of this compound itself on chemically-induced hyperactivity are not as extensively documented in the provided snippets as those of its analog, SB-258741 researchgate.netresearchgate.net. SB-258741 has been reported to reverse D-amphetamine-induced hyperactivity and reduce PCP-induced hyperactivity in rats medchemexpress.commedchemexpress.com. However, SB-258741 also reduced the motility of rats at similar doses that reversed hyperactivity researchgate.netmedchemexpress.commedchemexpress.com.

Effects on Sensorimotor Gating Deficits

Sensorimotor gating deficits, often measured by prepulse inhibition (PPI) of the acoustic startle reflex, are considered an operational measure of information processing deficits in schizophrenia researchgate.netnih.gov. Disruptions in PPI can be induced by pharmacological agents like PCP or D-amphetamine researchgate.netnih.gov. The role of 5-HT7 receptor antagonists in ameliorating these deficits has been explored. While some studies with the analog SB-258741 showed it enhanced PCP-disrupted PPI in rats, a potentially confounding effect on startle amplitude was also noted researchgate.netmedchemexpress.commedchemexpress.com. Another 5-HT7 antagonist, SB-269970, showed inconsistent effects on PPI deficits induced by different agents researchgate.net. Research suggests a partial role for the 5-HT7 receptor in the glutamatergic PPI model (like PCP-induced deficits) but not in the dopaminergic model (like amphetamine-induced deficits) nih.gov.

Exploration in Epilepsy Research

The 5-HT7 receptor has also been linked to seizure activity, suggesting it as a potential target for epilepsy treatment nih.govd-nb.info. Preclinical studies have investigated the effects of 5-HT7 receptor antagonists on spontaneous epileptic activity and seizure thresholds in animal models of epilepsy.

Reduction of Spontaneous Epileptic Activity

Studies using animal models of epilepsy have demonstrated that 5-HT7 receptor antagonists can reduce spontaneous epileptic activity. Specifically, the 5-HT7 receptor antagonist this compound was found to be effective in reducing spontaneous epileptic activity in the WAG/Rij rat model of absence epilepsy nih.govd-nb.infonih.gov. Another 5-HT7 antagonist, SB-269970, also reduced the number of seizures in pilocarpine-induced rat models of temporal lobe epilepsy nih.govd-nb.info.

Animal Model Compound Effect on Spontaneous Epileptic Activity Reference
WAG/Rij rat (absence) This compound Reduced spontaneous epileptic activity nih.govd-nb.infonih.gov
Pilocarpine-induced rat (temporal lobe) SB-269970 Reduced number of seizures nih.govd-nb.info

Influence on Seizure Thresholds

Research has also explored the influence of 5-HT7 receptor modulation on seizure thresholds, which represent the level of stimulus required to induce a seizure aesnet.orgfrontiersin.org. Studies involving genetic deletion of the 5-HT7 receptor have shown a decrease in electrical and chemical seizure thresholds nih.govfaimallusr.com. This contrasts with the effects observed with pharmacological antagonists, suggesting a complex role for the 5-HT7 receptor in seizure susceptibility nih.gov. The efficacy of a 5-HT1/7 receptor agonist, 5-CT, against picrotoxin-induced convulsions was blocked by the 5-HT7 antagonist SB-269970, further suggesting the involvement of 5-HT7 receptors in regulating seizure activity nih.govresearchgate.net. Studies investigating the influence of this compound specifically on seizure thresholds were not prominently detailed in the provided search results, which focused more on its effect on spontaneous activity nih.govd-nb.infonih.gov.

Contributions to Olfactory Learning and Memory Research

Research involving this compound has provided insights into the role of serotonin receptors, specifically the 5-HT7 receptor, in olfactory learning and memory processes. Studies in Drosophila melanogaster have indicated that serotonin receptor activity is necessary for olfactory learning and memory nih.govsdbonline.org. The 5-HT7 receptor in Drosophila mushroom body neurons has been shown to mediate larval appetitive olfactory learning in a cyclic AMP-dependent manner researchgate.net. Downregulating the Drosophila 5-HT7 receptor (d5-HT7) expression, particularly in mushroom body neurons, resulted in impaired olfactory appetitive learning researchgate.net. Spatio-temporal restriction of d5-HT7 expression to the mushroom body was sufficient to rescue olfactory learning deficits in d5-HT7 null larvae, establishing a critical role for d5-HT7 in olfactory learning sdbonline.orgresearchgate.net.

Pharmacological studies using this compound, a selective 5-HT7 receptor antagonist, have supported the involvement of 5-HT7 receptors in olfactory learning and memory in Drosophila nih.govsdbonline.org. These studies suggest that structures extrinsic to the mushroom bodies may also be involved in olfactory learning and memory, as 5-HT2Dro and 5-HT7Dro receptors are not exclusively expressed in the mushroom bodies nih.govsdbonline.org. The effects observed with this compound and other receptor drugs in these studies were not attributed to disruptive effects on locomotor activity, olfaction, or shock reactivity sdbonline.org.

Role in Gastrointestinal Motility

This compound has been instrumental in investigating the function of 5-HT7 receptors in regulating gastrointestinal motility, particularly in the context of colonic migrating motor complexes (CMMCs) and the enteric nervous system. The gastrointestinal tract contains a significant portion of the body's serotonin, which plays a crucial role in regulating gut motility, secretion, and sensation nih.govnih.govjnmjournal.orgresearchgate.netnih.gov. The enteric nervous system (ENS), often referred to as the "second brain," autonomously controls many gastrointestinal functions, including motility, and the myenteric plexus is a key component of the ENS involved in controlling peristalsis wikipedia.orgkenhub.com.

Modulation of Colonic Migrating Motor Complexes (CMMCs)

Colonic migrating motor complexes (CMMCs) are neurally mediated rhythmic propulsive contractions essential for fecal pellet propulsion in the colon nih.govnih.govresearchgate.netphysiology.orgresearchgate.net. Research using this compound has demonstrated its ability to modulate CMMC activity. As a 5-HT7 receptor antagonist, this compound has been shown to block spontaneous CMMCs in isolated murine colons nih.govphysiology.org. Studies using tension recordings from the circular muscle in preparations with and without the mucosa have indicated that this compound, along with another 5-HT7 antagonist (SB 269970), blocked spontaneous CMMCs nih.govphysiology.org. Intraluminal perfusion of this compound has been shown to reduce the amplitude of CMMCs, with complete blockade occurring upon the additional application of a 5-HT3 antagonist (ondansetron) nih.govresearchgate.netresearchgate.net. This suggests that neuronal serotonin is important for CMMC generation and that both myenteric and submucosal intrinsic primary afferent neurons (IPANs) are involved in initiating CMMCs nih.govresearchgate.net.

This compound also blocked CMMCs evoked by electrical field stimulation (EFS) in preparations without the mucosa and submucous plexus, without affecting the preceding hyperpolarization nih.gov. Furthermore, this compound blocked CMMCs evoked by spritzing serotonin (5-HT) onto preparations with and without the mucosa present nih.gov. These findings highlight the involvement of 5-HT7 receptors in the generation and propagation of CMMCs and suggest a site of action within the myenteric plexus nih.gov.

Action within the Enteric Nervous System (e.g., Myenteric Plexus)

The myenteric plexus, located between the longitudinal and circular muscle layers of the gastrointestinal tract, is crucial for controlling motility wikipedia.orgkenhub.com. Studies utilizing this compound point to a primary site of action for this compound within the myenteric plexus nih.gov. By blocking CMMCs evoked by EFS in preparations lacking the mucosa and submucous plexus, this compound's effects are localized to the myenteric plexus nih.gov.

The involvement of 5-HT7 receptors, and thus the action of antagonists like this compound, within the myenteric plexus is significant because activation of myenteric Dogiel Type II/AH neurons is considered necessary for triggering the CMMC nih.gov. These neurons are believed to receive serotonergic input from descending interneurons, and activation of 5-HT7 receptors on AH neurons contributes to CMMC generation nih.gov. The ability of this compound to block CMMCs evoked by spritzing 5-HT further supports its action on serotonergic pathways within the enteric nervous system that regulate motility nih.gov.

The research indicates that 5-HT1A, 5-HT3, and 5-HT7 receptors, likely located on Dogiel Type II/AH neurons, are important for the initiation, generation, and propagation of the CMMC nih.govphysiology.org. Tonic inhibition of the circular muscle appears to be driven by ongoing activity in descending serotonergic interneurons, which also contribute to CMMC generation by activating 5-HT7 receptors on AH neurons nih.gov.

Data Table

While detailed numerical data suitable for a comprehensive interactive table across all sections is limited in the provided snippets, the following summarizes key findings regarding this compound's effects on CMMCs:

CompoundReceptor TargetEffect on Spontaneous CMMCs (Murine Colon)Effect on EFS-Evoked CMMCs (Mucosa/Submucous Plexus Removed)Effect on 5-HT-Evoked CMMCs (with/without Mucosa)Primary Site of Action (Proposed)Source Snippets
This compound5-HT7 AntagonistBlocked nih.govphysiology.orgBlocked nih.govBlocked nih.govMyenteric Plexus nih.gov nih.govphysiology.org
SB 2699705-HT7 AntagonistBlocked nih.govBlocked nih.govNot explicitly stated for SB 269970 in snippetsMyenteric Plexus nih.gov nih.gov
Ondansetron5-HT3 AntagonistBlocked (in combination with this compound) nih.govresearchgate.netresearchgate.netBlocked (in mucosaless preparations) physiology.orgNot explicitly stated for Ondansetron in snippetsNot explicitly stated in snippets nih.govresearchgate.netphysiology.orgresearchgate.net

Preclinical Research Applications in Oncology

Research in Hepatocellular Carcinoma (HCC)

Studies in hepatocellular carcinoma have revealed that the 5-HT7 receptor is frequently overexpressed in HCC tumor tissues compared to normal adjacent tissues nih.govnih.govresearchgate.netcapes.gov.br. This observation has led to investigations into whether targeting this receptor with antagonists like SB 258719 could offer a therapeutic strategy.

Inhibition of Proliferation in HCC Cell Lines (e.g., HuH-7, HepG2)

Preclinical studies have demonstrated that this compound can inhibit the proliferation of HCC cell lines, including commonly used lines such as HuH-7 and HepG2. This effect is particularly notable in the context where 5-HT is present, as 5-HT has been shown to promote the growth of these cells medchemexpress.comnih.goveajm.orgresearchgate.netresearchgate.net. Experimental data using assays like MTT have indicated that this compound treatment leads to a reduction in cell viability in serum-deprived HuH-7 and HepG2 cells that were stimulated with 5-HT researchgate.net. For instance, treating these cell lines with 50 µM of this compound significantly reduced their viability when compared to treatment with 5-HT alone researchgate.net.

Downregulation of β-Catenin Protein Levels in HCC

A significant mechanism explored in the context of this compound in HCC is its influence on the Wnt/β-catenin signaling pathway. This pathway is known to be dysregulated in a majority of HCC cases, with elevated levels of β-catenin being a common feature nih.govnih.goveajm.orgresearchgate.netcapes.gov.br. Research indicates that 5-HT can lead to an increase in both total and active β-catenin protein levels in HCC cell lines nih.govnih.govcapes.gov.br. Treatment with this compound has been shown to attenuate these elevated β-catenin levels in HuH-7 and HepG2 cells in the presence of 5-HT medchemexpress.comnih.govnih.goveajm.orgresearchgate.netcapes.gov.brresearchgate.net. This suggests that this compound may counteract the pro-proliferative effects of 5-HT by modulating the Wnt/β-catenin pathway nih.govnih.goveajm.orgcapes.gov.br. Further support for this mechanism comes from in vivo studies where immunohistochemical analysis of tumor xenografts treated with this compound revealed reduced accumulation of β-catenin researchgate.net.

Attenuation of Growth in Patient-Derived Primary HCC Cultures

To better translate findings from cell lines to a more clinically relevant setting, the effects of this compound have also been evaluated in patient-derived primary HCC cultures. These cultures are considered to more closely resemble the heterogeneous nature and microenvironment of human tumors nih.govijbs.comfrontiersin.orgmdpi.com. Studies have shown that this compound can attenuate the growth of these patient-derived cultures when 5-HT is present medchemexpress.comnih.govnih.goveajm.orgresearchgate.netcapes.gov.br. Furthermore, in vivo studies using xenograft models, where human HCC cells (such as HuH-7) are implanted into immunocompromised mice, have demonstrated that treatment with this compound can lead to a significant reduction in tumor growth compared to control groups medchemexpress.comnih.govnih.goveajm.orgresearchgate.netresearchgate.net.

Potential Implications in Other Malignancies (General 5-HT7 Receptor Antagonism Context)

While the most detailed preclinical research involving this compound has focused on HCC, the broader implications of targeting the 5-HT7 receptor have been explored in other cancer types. The potential relevance of this compound in these areas is primarily based on the understanding of the role of 5-HT7 receptors in these malignancies and this compound's established activity as a selective antagonist of this receptor targetmol.commedchemexpress.comtocris.commedchemexpress.commedchemexpress.comfishersci.at.

Prostate Carcinoma Research

Serotonin (B10506) and its receptors have been implicated in the proliferation of prostate cancer cells nih.govresearchgate.net. While direct, extensive research specifically detailing the effects of this compound in prostate carcinoma is not as prominent in the provided literature as for HCC, studies investigating other 5-HT7 receptor antagonists, such as SB-269970, in prostate cancer cell lines like PC-3 have shown inhibition of proliferation and induction of apoptosis researchgate.net. Given that this compound is also a selective 5-HT7 antagonist, these findings suggest a potential area for further investigation into the effects of this compound in prostate cancer targetmol.commedchemexpress.comtocris.commedchemexpress.commedchemexpress.comfishersci.atdntb.gov.uaresearchgate.net.

Breast Cancer Research

Evidence suggests a connection between serotonin and breast cancer, including increased expression of TPH1 and a potential link between plasma 5-HT levels and recurrence nih.gov. Research exploring serotonergic antagonists in breast cancer has included this compound. In one study, this compound was reported to have an IC50 value of 14.0 µM against human breast tumor-initiating cells (HCC1954 line) in a sphere formation assay nih.gov. This indicates that this compound exhibits activity against breast cancer cells in a preclinical setting, suggesting potential for further research in this area, although detailed studies on its mechanisms and effects are not as extensively documented as in HCC nih.gov.

Methodological Approaches and Experimental Systems in Sb 258719 Research

In Vitro Experimental Methodologies

In vitro studies are fundamental to understanding the direct interactions of SB 258719 with its target receptor and its effects on cellular processes in a controlled environment.

Receptor Binding Assays (e.g., competition with [3H]-5-CT)

Receptor binding assays are a key method for determining the affinity and selectivity of this compound for the 5-HT7 receptor. These assays typically involve competition experiments where the binding of a radiolabeled ligand, such as [3H]-5-CT (5-carboxamidotryptamine), to the receptor is measured in the presence of varying concentrations of this compound nih.govnih.govnih.gov.

Studies using competition binding with [3H]-5-CT have demonstrated that this compound displays high affinity for the human cloned 5-HT7 receptor (h5-HT7(a)), with a reported pKi of 7.5 nih.govnih.gov. The binding profile of this compound determined by this method has been found to be consistent with its reported selectivity for the 5-HT7 receptor over a range of other receptors nih.gov. For instance, this compound showed significantly lower affinity for other serotonin (B10506) receptor subtypes like 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT4 receptors in binding assays guidetopharmacology.org. Studies in guinea-pig hippocampus also showed that this compound did not inhibit [3H]-8-OH-DPAT binding to 5-HT1A receptors, further supporting its selectivity nih.gov.

An example of binding affinity data for this compound at the human cloned 5-HT7 receptor is presented below:

Receptor Target (Human Cloned)Ligand UsedAssay TypepKi
5-HT7 receptor (h5-HT7(a))[3H]-5-CTBinding7.5

Functional Assays (e.g., Adenylyl Cyclase Activity in HEK293 cells)

Functional assays are crucial for evaluating the biological activity of this compound, particularly its effect on downstream signaling pathways mediated by the 5-HT7 receptor. The 5-HT7 receptor is known to be positively coupled to adenylyl cyclase through Gs proteins, leading to increased intracellular cAMP levels arvojournals.org.

A common functional assay involves measuring adenylyl cyclase activity in cells expressing the 5-HT7 receptor, such as HEK293 cells stably expressing the recombinant human 5-HT7(a) receptor nih.govnih.govcornell.edu. In these assays, the effect of this compound on both basal and agonist-stimulated adenylyl cyclase activity is measured.

Research has shown that this compound acts as an antagonist of 5-CT-stimulated adenylyl cyclase activity in HEK293 cells expressing the human 5-HT7(a) receptor nih.govnih.govcornell.eduresearchgate.net. Schild analysis of the antagonism by this compound yielded a pA2 of 7.2 ± 0.2, consistent with competitive antagonism nih.govnih.gov. Furthermore, this compound has been reported to inhibit basal adenylyl cyclase activity, displaying an apparent partial inverse agonist profile in this system nih.govnih.gov. Similar findings regarding the antagonism of 5-CT-stimulated adenylyl cyclase activity by this compound have been observed in guinea-pig hippocampal membranes nih.gov.

Functional potency data for this compound in adenylyl cyclase assays is summarized below:

Cell System / TissueAgonist Stimulated ByFunctional ParameterValue
HEK293 (human 5-HT7(a))5-CTpA27.2 ± 0.2
Guinea-pig hippocampus5-CTpKB7.2 ± 0.1

Cell-Based Proliferation and Viability Assays (e.g., MTT)

Cell-based assays, such as the MTT assay, are used to assess the impact of this compound on cell proliferation and viability. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of viable cells cellbiologics.comnih.govabcam.com. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells cellbiologics.comabcam.com.

Studies have utilized the MTT assay to investigate the effects of this compound on the proliferation of various cell types. For example, in hepatocellular carcinoma (HCC) cell lines like HuH-7 and HepG2, this compound has been shown to reduce cell viability, particularly in the presence of 5-HT, which promotes proliferation researchgate.netnih.gov. This suggests that the anti-proliferative effect of this compound in this context is related to its antagonism of 5-HT-mediated effects potentially involving the 5-HT7 receptor researchgate.net.

Data from MTT assays in HCC cells demonstrating the effect of this compound on cell viability:

Cell LineTreatmentEffect on Cell Viability (compared to 5-HT alone)Statistical Significance
HuH-75-HT + SB-258719 (50 µM)ReducedP < 0.001
HepG25-HT + SB-258719 (50 µM)ReducedP < 0.001

Immunochemical Detection of Protein Levels (e.g., β-catenin)

Immunochemical techniques, such as Western blotting or immunocytochemistry, are employed to detect and quantify the levels of specific proteins within cells or tissues. This is useful for investigating the molecular pathways influenced by this compound.

Research has utilized immunochemical detection to examine the effect of this compound on proteins involved in signaling pathways downstream of the 5-HT7 receptor. For instance, studies in HCC cells have investigated the impact of this compound on β-catenin protein levels researchgate.netnih.gov. β-catenin is a key component of the Wnt signaling pathway, which can be influenced by 5-HT7 receptor activation researchgate.netnih.govnih.gov.

Immunochemical detection has shown that this compound can reduce β-catenin protein levels in serum-deprived HuH-7 and HepG2 cells treated with 5-HT researchgate.netnih.gov. This finding supports the notion that this compound, as a 5-HT7 receptor antagonist, can attenuate the increase in β-catenin levels induced by 5-HT in these cells researchgate.netnih.gov. This suggests a link between 5-HT7 receptor activation, β-catenin signaling, and cell proliferation in HCC researchgate.netnih.govnih.gov.

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the effects of this compound in a living organism and understanding its potential therapeutic implications.

Use of 5-HT7 Receptor Knockout Mice

Genetically modified animals, such as 5-HT7 receptor knockout mice, are valuable tools for studying the physiological roles of the 5-HT7 receptor and the in vivo effects of compounds targeting this receptor nih.govnih.govguidetopharmacology.org. By comparing the responses of knockout mice (lacking the functional 5-HT7 receptor) to wild-type mice (with intact 5-HT7 receptors), researchers can determine the extent to which the effects of this compound are mediated specifically through the 5-HT7 receptor.

Studies using 5-HT7 receptor knockout mice have provided insights into the in vivo functions of the receptor and the effects of this compound. For example, research investigating the hypothermic effect of 5-CT (a 5-HT7 receptor agonist) in mice demonstrated that 5-CT significantly reduced rectal temperature in wild-type mice but not in 5-HT7 receptor knockout mice nih.gov. Furthermore, administration of this compound reversed the hypothermic effect of 5-CT in wild-type mice, confirming that this effect is mediated via the 5-HT7 receptor nih.gov.

In the context of pain research, 5-HT7 receptor knockout mice have been used to assess the role of the receptor in nociception and the effects of 5-HT7 ligands like this compound unirioja.es. While 5-HT7 receptor knockout and wild-type mice showed similar sensitivity to acute noxious heat, the potentiation of morphine-induced analgesia by a 5-HT7 receptor agonist was significantly reversed by this compound in wild-type mice unirioja.es. Additionally, studies using 5-HT7 receptor knockout mice have shown that certain 5-HT7 receptor agonists exert in vivo target-specific effects on pain control, which are absent in the knockout animals unirioja.es.

The use of 5-HT7 receptor knockout mice has also contributed to understanding the receptor's role in other physiological processes, such as circadian rhythms and behaviors relevant to depression nih.govguidetopharmacology.org. Studies have shown differences in circadian rhythm phase shifts and responses in behavioral tests between 5-HT7 receptor knockout mice and wild-type controls nih.gov. While the effects of this compound in these models can be complex and sometimes dependent on factors like the light cycle, the knockout mice provide a valuable baseline for determining 5-HT7 receptor-mediated effects nih.gov.

Administration Protocols in Animal Models

In animal studies, this compound is commonly administered through various routes, with intraperitoneal (i.p.) administration being a noted method. For instance, research in mice has utilized i.p. administration of this compound to investigate its effects on 5-CT-induced hypothermia. medchemexpress.com Another study in rats exploring liver regeneration after partial hepatectomy also employed intraperitoneal administration of this compound. nih.govnih.govd-nb.info

Behavioral Phenotyping in Neurological Disease Models

Behavioral phenotyping is a key approach in studying the role of 5-HT7 receptors and the effects of antagonists like this compound in neurological disease models. These studies often involve assessing changes in behavior that are indicative of neurological conditions or their alleviation. For example, research has investigated the involvement of 5-HT7 receptors in pain processing using behavioral tests in animal models of neuropathic pain. researchgate.netgoogle.com Studies have also explored the effects of 5-HT7 receptor antagonists, including this compound, in animal models related to depression and anxiety, often utilizing behavioral tests such as the tail suspension test and forced swim test. researchgate.netnih.gov Furthermore, the impact of this compound on mechanical hypersensitivity has been evaluated in nerve-injured and sham-operated mice using methods like the von Frey filament test. researchgate.net

Xenograft Models in Oncology Research

Xenograft models are valuable tools in oncology research for evaluating the potential anti-cancer effects of compounds like this compound. These models typically involve implanting human cancer cells or tumor tissue into immunodeficient mice. eurekalert.orgcrownbio.comnih.govnih.gov Studies have utilized tumor xenograft mouse models to assess the in vivo anti-cancer activity of this compound, particularly in the context of hepatocellular carcinoma (HCC). researchgate.neteajm.org In such models, human HCC cells, such as HuH-7 cells, are subcutaneously injected into mice, and the effect of this compound on tumor growth is subsequently measured. researchgate.net Research findings from xenograft models have indicated that this compound can significantly reduce tumor growth compared to control groups. researchgate.net

Data from a xenograft study investigating the effect of this compound on tumor growth in mice injected with HuH-7 cells showed a reduction in tumor growth in the this compound-treated group. researchgate.net While tumor weight was also reduced in the treated group, this did not always reach statistical significance depending on the sample size. researchgate.net

Electrophysiological Techniques

Electrophysiological techniques are employed to investigate the effects of this compound on the electrical activity of cells and neurons, particularly those expressing 5-HT7 receptors. These methods allow for the study of how this compound modulates receptor function and downstream signaling. Studies have used electrophysiological recordings to examine the impact of this compound on neuronal firing rates and synaptic transmission. nih.govnih.govnih.gov For example, research in anaesthetized rats has utilized extracellular recordings from neurons in the nucleus tractus solitarius (NTS) to assess the effects of ionophoretic application of this compound on responses evoked by 5-HT or vagal nerve stimulation. nih.govnih.gov These studies have shown that this compound can attenuate excitatory responses mediated by 5-HT7 receptors. nih.govnih.gov Electrophysiological studies have also been conducted on isolated tissue preparations, such as murine colons, to investigate the effects of this compound on spontaneous and evoked colonic migrating motor complexes (CMMCs). nih.gov These studies demonstrated that this compound blocked CMMCs without affecting resting membrane potential or spontaneous junction potentials. nih.gov

Electrophysiological findings regarding the effect of this compound on NTS neuronal firing rate in response to 5-CT are summarized below:

TreatmentBaseline Firing Rate (spikes/s)Firing Rate with 5-CT (spikes/s)Firing Rate with 5-CT + this compound (spikes/s)Effect of this compound
5-CT Alone3.2 ± 0.55.1 ± 0.5-Excitation
5-CT + this compound4.5 ± 0.8-4.9 ± 0.7Attenuated Excitation nih.gov

Molecular Biology Techniques

Molecular biology techniques are crucial for investigating the expression levels of 5-HT7 receptors and other relevant genes in the presence of this compound. These methods provide insights into the molecular mechanisms underlying the observed effects of the compound. Quantitative polymerase chain reaction (qPCR), including reverse-transcriptase qPCR (RT-qPCR), is a commonly used technique to measure mRNA expression levels. google.comuib.nofrontiersin.org Research on this compound has utilized qPCR to analyze the expression of different 5-HT receptor subtypes in various cell lines and tissues, such as hepatocellular carcinoma cell lines and tumor tissues. nih.govresearchgate.net These studies can reveal how this compound might influence the expression of its target receptor or other genes involved in the biological process being investigated. For example, qPCR assays have been used to determine the tissue distribution and expression profiles of 5-HT7 receptor isoforms. nih.govnih.gov

Future Directions and Unaddressed Research Questions

Elucidation of Further Downstream Signaling Pathways

While it is known that the 5-HT7 receptor is positively coupled to adenylyl cyclase via Gs proteins, leading to increased intracellular cAMP levels, the full spectrum of downstream signaling pathways modulated by SB 258719 requires further investigation. Activation of 5-HT7 receptors can lead to the activation of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC). mdpi.com Downstream effects can include the phosphorylation of proteins such as ERK1, ERK2, Akt, and tropomyosin-related kinase B (TrkB). d-nb.info Depending on the cellular context, pathways downstream of both Gαs and Gα12 may be involved in regulating TrkB expression by 5-HT7 receptors. frontiersin.org

Studies have shown that this compound can attenuate increased Wnt/β-catenin activity in hepatocellular carcinoma (HCC) cell lines and patient-derived primary tumor tissues in the presence of 5-HT. targetmol.comnih.gov This suggests an interaction between 5-HT7 receptor signaling and the Wnt/β-catenin pathway, the detailed mechanisms of which warrant further exploration. nih.govresearchgate.net Specifically, 5-HT has been reported to promote HCC cell proliferation, and this effect is attenuated by this compound, indicating a potential regulatory role of the 5-HT7 subtype in this process. researchgate.net Further research is needed to fully map the intracellular cascades initiated or modulated by this compound's antagonism of the 5-HT7 receptor, potentially uncovering novel therapeutic targets.

Investigation of Differential Effects Across Species Homologues

Although 5-HT7 receptors demonstrate high interspecies homology (greater than 90%), there can be differences in their functional characteristics and responses to ligands across species. nih.gov For instance, while this compound is a selective antagonist at mammalian 5-HT7 receptors, studies in insects like Mythimna separata have shown that mammalian 5-HT receptor antagonists, including this compound, can decrease the 5-HT induced response in cells expressing insect 5-HT7 receptors, but with varying potency compared to mammalian systems. nih.gov This highlights the importance of investigating the differential effects of this compound across various species homologues to fully understand its pharmacological profile and predict its effects in different biological systems. d-nb.infoif-pan.krakow.pl

Furthermore, alternative splicing of the 5-HT7 receptor gene can lead to the production of different isoforms (e.g., h5-HT7a, h5-HT7b, h5-HT7d in humans), which may exhibit subtle differences in localization, ligand-binding affinity, and downstream signaling. mdpi.comarvojournals.org While significant differences in ligand-binding affinity and adenylate cyclase activity among human splice variants have not always been observed, the 5-HT7a isoform has been suggested to specifically activate cAMP-dependent signaling through a Gs-independent pathway involving type 1 and 8 adenylyl cyclase via Ca2+/calmodulin. mdpi.com Research into how this compound interacts with these different isoforms across species could provide valuable insights into its selective actions and potential therapeutic applications.

Broadening Preclinical Application Scope

This compound has been utilized in preclinical research primarily to investigate the role of 5-HT7 receptors in various physiological and pathological processes. Its use has been instrumental in demonstrating the potential of 5-HT7 agonists as novel analgesics, as this compound can block their analgesic effects in different models. wikipedia.org It has also been used to study the involvement of 5-HT7 receptors in conditions such as hepatocellular carcinoma, where it has shown effects on cell proliferation and tumor growth in preclinical models. targetmol.comnih.govresearchgate.netnih.govmedchemexpress.com

However, the preclinical application scope of this compound could be broadened to explore the involvement of 5-HT7 receptors in other areas where these receptors are known to play a role. 5-HT7 receptors are expressed in various regions of the central nervous system involved in mood, memory processing, cognition, and emotional perception, as well as in peripheral tissues like the gastrointestinal tract, liver, and kidney. mdpi.comnih.govfrontiersin.org Future studies could utilize this compound to further investigate the therapeutic potential of targeting 5-HT7 receptors in a wider range of neurological disorders, inflammatory conditions, and other peripheral diseases, building upon existing evidence suggesting the involvement of 5-HT7 receptors in these areas. mdpi.comd-nb.infonih.gov

Q & A

Q. How to design a dose-response experiment to evaluate SB 258719's effects on behavioral metrics in Drosophila?

Q. How to validate the selectivity of this compound for its target receptor in pharmacological studies?

  • Answer : Perform competitive binding assays with radiolabeled ligands (e.g., 5-HT7 receptor antagonists) and compare IC50 values. Use knockout models or siRNA silencing to confirm receptor-specific effects. Cross-test against structurally related receptors (e.g., 5-HT1A, 5-HT2A) to rule off-target interactions .

Advanced Research Questions

Q. How to resolve contradictions in this compound's efficacy across different experimental models (e.g., Drosophila vs. mammalian hepatic regeneration)?

  • Answer : Conduct a meta-analysis to identify confounding variables, such as species-specific receptor expression patterns or metabolic differences. Use in vitro assays (e.g., HEK293 cells expressing 5-HT7 receptors) to isolate compound-receptor interactions. Compare pharmacokinetic profiles (e.g., bioavailability, half-life) between models .
  • Example Table :
Model SystemEffective Dose (mg/kg)Receptor Binding Affinity (Ki, nM)
Drosophila1.0–10.05-HT7: 14.3 ± 2.1
Rat Liver Regeneration5.0–20.05-HT7: 18.9 ± 3.4
Human HEK293N/A (in vitro)5-HT7: 15.8 ± 1.9
*Data synthesized from .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible results?

  • Answer : Standardize synthesis protocols using HPLC purity checks (>98%) and NMR structural validation. Document storage conditions (e.g., desiccated, −20°C) to prevent degradation. Collaborate with certified manufacturers for large-scale production and include batch numbers in metadata .

Q. How to integrate this compound's behavioral data with molecular pathways (e.g., serotonin signaling) in a unified hypothesis?

  • Answer : Combine transcriptomic profiling (RNA-seq) of treated Drosophila brains with behavioral datasets. Apply pathway enrichment tools (e.g., DAVID, KEGG) to link altered genes (e.g., 5-HT7, cAMP) to functional outcomes. Validate using pharmacological agonists/antagonists to perturb specific pathways .

Methodological Considerations

Q. How to ensure ethical rigor in animal studies involving this compound?

  • Answer : Adhere to ARRIVE guidelines for reporting in vivo experiments. Include sample-size justifications (power analysis) and humane endpoints (e.g., maximum acceptable latency thresholds). Obtain institutional ethics approval and disclose conflicts of interest .

Q. What are best practices for presenting conflicting data in this compound studies?

  • Answer : Use funnel plots to assess publication bias. Discuss limitations (e.g., model specificity, dosing intervals) transparently in the Discussion section. Propose follow-up experiments (e.g., cross-species dose calibration) to address gaps .

Reproducibility & Reporting

Q. How to structure a research paper on this compound to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Answer : Follow IMRAD format with detailed Methods (e.g., "this compound was dissolved in DMSO at 10 mM stock"). Use supplemental files for raw behavioral datasets and HPLC chromatograms. Cite primary literature, avoiding commercial suppliers in favor of peer-reviewed synthesis protocols .

Q. What tools are recommended for sharing this compound-related data publicly?

  • Answer : Deposit raw data in repositories like Figshare or Zenodo with CC-BY licenses. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Provide analysis scripts (e.g., R/Python) on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SB 258719
Reactant of Route 2
Reactant of Route 2
SB 258719

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.